1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Overview
Description
“1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one” is a chemical compound that has been studied for its potential use in cancer therapy. It has been identified as a new phosphoinositide 3-kinase (PI3K) inhibitor, which could be beneficial in the treatment of breast cancer .
Synthesis Analysis
The synthesis of this compound involves the mono and dialkylation of pyridazino [4,5-b]indole with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO. The hydrazinolysis of mono and di-esters 10 and 11 gave the target hydrazides 12 and 13 .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves several functional groups. The compound is characterized by the presence of a pyridazino[4,5-b]indole scaffold, which is a key feature of its molecular structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include alkylation and hydrazinolysis. The mono and dialkylation of pyridazino [4,5-b]indole were achieved with a set of alkylating agents. The hydrazinolysis of mono and di-esters 10 and 11 gave the target hydrazides 12 and 13 .Scientific Research Applications
Pharma Market and Synthesis
1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one has applications in the pharmaceutical market, reflected in patents for compounds like Pyridazino(4,5-b)indole-1-acetamide, demonstrating activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic properties (Habernickel, 2002). Additionally, its concise syntheses, involving a series of 5-alkyl-4-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-ones, are derived from 2-acetylindole-2-carboxylic acid through one-pot reactions, highlighting its versatility in chemical synthesis (Haider & Wobus, 2007).
Antihypertensive and Antitumor Agents
This compound and its derivatives have shown potential as antihypertensive agents. A study on various derivatives, including 4-hydrazino-5H-pyridazino(4,5-b)indoles, revealed their effectiveness in reducing hypertension in spontaneously hypertensive rats (Monge Vega et al., 1982). Furthermore, new derivatives have been synthesized with activities as inhibitors of blood platelet aggregation and inotropic properties, showing potential for cardiovascular applications (Monge et al., 1991). Antitumor activities have also been a significant focus, with synthetic pathways leading to 1-methyl-1H-pyridazino[3,4-b]indoles showing biological activity as antitrypanosomal agents (Riedl et al., 2006).
Novel Anticancer Compounds
The synthesis of novel 5H-pyridazino[4,5-b]Indoles has been carried out to find potent anticancer compounds. Some synthesized compounds exhibited significant antiproliferative activities, particularly against certain cancer cell lines, indicating their potential in cancer therapy (Li et al., 2007).
Mechanism of Action
Future Directions
The future directions for the research on “1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one” could involve further studies to confirm its efficacy as a PI3K inhibitor and potential cancer therapy. Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process .
Properties
IUPAC Name |
1-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-6-9-7-4-2-3-5-8(7)12-10(9)11(15)14-13-6/h2-5,12H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESDHQAUKNHUST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326536 | |
Record name | NSC600231 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90016-87-8 | |
Record name | NSC600231 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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